Xanthine monosodium salt, monohydrate

Description

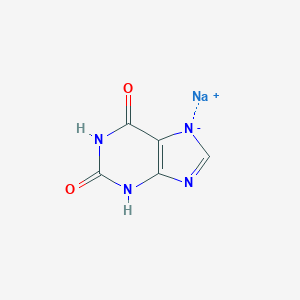

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1196-43-6 |

|---|---|

Molecular Formula |

C5H5N4NaO3 |

Molecular Weight |

192.11 g/mol |

IUPAC Name |

sodium;2-oxo-1,7-dihydropurin-6-olate;hydrate |

InChI |

InChI=1S/C5H4N4O2.Na.H2O/c10-4-2-3(7-1-6-2)8-5(11)9-4;;/h1H,(H3,6,7,8,9,10,11);;1H2/q;+1;/p-1 |

InChI Key |

GZIAFQQFOSYIEY-UHFFFAOYSA-M |

Canonical SMILES |

C1=NC2=NC(=O)NC(=C2N1)[O-].O.[Na+] |

Other CAS No. |

68738-87-4 |

Pictograms |

Irritant |

Origin of Product |

United States |

Biochemical Roles and Metabolic Pathways of Xanthine Sodium Salt

Purine (B94841) Metabolism Intermediacy of Xanthine (B1682287)

Xanthine is a critical junction in the catabolism of purine bases, linking the degradation pathways of adenine (B156593) and guanine (B1146940) to the formation of uric acid. utah.edunih.govfiveable.me

Catabolism of Adenine and Guanine Purine Bases

The breakdown of the primary purine nucleotides, adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), converges at the formation of xanthine. utah.edunih.gov

The catabolic pathway for adenine involves several enzymatic steps. Initially, AMP can be deaminated by AMP deaminase to form inosine (B1671953) monophosphate (IMP). jumedicine.com Alternatively, AMP is dephosphorylated to adenosine, which is then converted to inosine by adenosine deaminase. jumedicine.com Inosine is subsequently hydrolyzed by purine nucleoside phosphorylase to yield hypoxanthine (B114508) and ribose-1-phosphate (B8699412). nih.govjumedicine.com

For guanine, GMP is first dephosphorylated to the nucleoside guanosine by 5'-nucleotidase. jumedicine.com Purine nucleoside phosphorylase then cleaves the glycosidic bond of guanosine to release guanine and ribose-1-phosphate. jumedicine.com Guanine is then directly deaminated by guanine deaminase to form xanthine. fiveable.mejumedicine.com

Table 1: Key Enzymes in the Catabolism of Adenine and Guanine to Xanthine

| Starting Purine Base | Intermediate(s) | Key Enzyme(s) | Final Product of this Stage |

|---|---|---|---|

| Adenine | AMP -> IMP -> Inosine -> Hypoxanthine | AMP deaminase, 5'-nucleotidase, Adenosine deaminase, Purine nucleoside phosphorylase | Hypoxanthine |

| Guanine | GMP -> Guanosine -> Guanine | 5'-nucleotidase, Purine nucleoside phosphorylase, Guanine deaminase | Xanthine |

Role in Xanthine Oxidoreductase and Uric Acid Formation Pathways

Xanthine stands as the direct precursor to uric acid in the final steps of purine degradation in humans and other primates. fiveable.mewikipedia.orgtestbook.com This conversion is catalyzed by the enzyme xanthine oxidoreductase (XOR). wikipedia.orgphysiology.orgresearchgate.net Hypoxanthine, derived from adenine catabolism, is first oxidized by xanthine oxidase to produce xanthine. fiveable.mejumedicine.comwikipedia.org This newly formed xanthine, along with the xanthine produced from guanine catabolism, is then further oxidized by the same enzyme, xanthine oxidase, to yield uric acid. fiveable.mejumedicine.comtestbook.comwikipedia.org In humans, uric acid is the final excretory product of purine metabolism. wikipedia.orgnih.gov

The reactions catalyzed by xanthine oxidase are as follows:

Hypoxanthine + H₂O + O₂ ⇌ Xanthine + H₂O₂ wikipedia.org

Xanthine + H₂O + O₂ ⇌ Uric acid + H₂O₂ wikipedia.org

These reactions are significant as they also produce reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, implicating XOR in conditions of oxidative stress. physiology.orgresearchgate.net

Connections to Purine Ribonucleoside and Adenosine Nucleotide Degradation Pathways

The formation of xanthine is intrinsically linked to the degradation of purine ribonucleosides and adenosine nucleotides. The catabolic cascade begins with the dephosphorylation of nucleotides like AMP and GMP into their corresponding nucleosides, adenosine and guanosine, by 5'-nucleotidases. jumedicine.com Adenosine is then deaminated to inosine. jumedicine.com These nucleosides—inosine and guanosine—are substrates for purine nucleoside phosphorylase, which cleaves them into the free bases hypoxanthine and guanine, respectively. nih.govjumedicine.com Hypoxanthine is subsequently oxidized to xanthine, which then enters the terminal pathway to uric acid. nih.gov This highlights xanthine's position as a central metabolite collecting the products of various purine degradation streams.

Enzymatic Interactions and Reaction Mechanisms Involving Xanthine

The primary enzyme that interacts with xanthine is xanthine oxidoreductase (XOR), which exists in two interconvertible forms.

Substrate Specificity of Xanthine Oxidoreductase (XOR)

Xanthine oxidoreductase is a molybdenum-containing enzyme that catalyzes the hydroxylation of purines. wikipedia.orgwikipedia.org Its primary substrates in the purine catabolic pathway are hypoxanthine and xanthine. wikipedia.orgphysiology.org The enzyme exhibits high specificity for these compounds, efficiently converting hypoxanthine to xanthine and subsequently xanthine to uric acid. fiveable.mewikipedia.org

Research has shown that XOR can also act on other purines and related molecules, though often with less efficiency. For instance, it can metabolize 1-methylxanthine, a metabolite of caffeine (B1668208), into 1-methyluric acid. wikipedia.org However, its activity on other methylated xanthines, such as 3-methylxanthine, is significantly lower. wikipedia.org The active site of XOR is specifically structured to accommodate hypoxanthine and xanthine for oxidative hydroxylation. wikipedia.org

Studies on Xanthine Dehydrogenase (XDH) and Xanthine Oxidase (XO) Interconversion

Xanthine oxidoreductase can exist in two forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). physiology.orgresearchgate.net In most physiological conditions, the enzyme is predominantly in the dehydrogenase form (XDH), which uses NAD⁺ as its electron acceptor. researchgate.net However, under certain conditions, such as ischemia or inflammation, XDH can be converted to the oxidase form (XO). researchgate.net This conversion can occur through two primary mechanisms: reversible oxidation of sulfhydryl residues or irreversible proteolytic modification. wikipedia.orgresearchgate.net The XO form utilizes molecular oxygen as its electron acceptor, leading to the production of superoxide and hydrogen peroxide. wikipedia.orgresearchgate.net This interconversion is a critical regulatory point in purine metabolism and has significant implications for cellular redox state and oxidative stress. physiology.orgresearchgate.net

Table 2: Comparison of XDH and XO Forms of Xanthine Oxidoreductase

| Feature | Xanthine Dehydrogenase (XDH) | Xanthine Oxidase (XO) |

|---|---|---|

| Electron Acceptor | NAD⁺ | O₂ |

| Primary Byproduct | NADH | Superoxide (O₂⁻), Hydrogen Peroxide (H₂O₂) |

| Physiological State | Predominant under normal conditions | Formed under ischemic or inflammatory conditions |

| Conversion | Reversible (oxidation) or Irreversible (proteolysis) from XDH | Can be converted back from the reversibly oxidized form |

Interactions with Purine Nucleoside Phosphorylase and Guanine Deaminase

Xanthine and its sodium salt are integral to purine metabolism, interacting with several key enzymes, including purine nucleoside phosphorylase (PNP) and guanine deaminase.

Purine Nucleoside Phosphorylase (PNP):

Purine nucleoside phosphorylase (PNP; EC 2.4.2.1) is a crucial enzyme in the purine salvage pathway. It catalyzes the reversible phosphorolytic cleavage of the N-glycosidic bond of purine ribo- and deoxyribonucleosides to yield the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate. mpi-cbg.denovocib.com In vivo, the reaction predominantly proceeds in the direction of phosphorolysis. mpi-cbg.de

Xanthosine (B1684192) can be converted to xanthine and ribose 1-phosphate by the action of purine nucleoside phosphorylase. np-mrd.org While guanosine and inosine are the typical physiological substrates for many PNPs, some forms of the enzyme, like E. coli PNP-II, can efficiently use xanthosine as a substrate. mpi-cbg.deuniprot.org Studies on mammalian PNPs from sources like calf spleen and human erythrocytes have shown that xanthine and xanthosine can act as substrates, although the kinetics and pH optima may differ from those for guanosine and inosine. nih.gov For instance, the optimal pH for human and calf spleen PNP with xanthosine and xanthine as substrates is in the range of 5-6, whereas for guanosine and guanine, it is between 7 and 8. nih.gov

The substrate properties are also influenced by the ionic form of the molecule. For xanthosine (pKa = 5.7) and xanthine (pKa = 7.7), both the neutral and anionic forms can act as substrates, with a marked preference for the neutral species. nih.gov

Inhibition studies have revealed that xanthine and its nucleoside, xanthosine, are generally poor inhibitors of the phosphorolysis of guanosine. nih.gov Conversely, the phosphorolysis of xanthosine by human PNP is competitively inhibited by guanine. nih.gov Some acyclonucleoside analogues of guanine have been shown to be competitive inhibitors of PNP with respect to nucleoside substrates. nih.gov

Guanine Deaminase:

Guanine deaminase (GDA; EC 3.5.4.3), also known as cypin, is an enzyme that catalyzes the hydrolytic deamination of guanine to form xanthine and ammonia. uniprot.orgsigmaaldrich.comnih.gov This reaction is a key step in the catabolism of guanine. uniprot.orgmdpi.com The enzyme is found in various organisms, from bacteria to humans, and belongs to the amidohydrolase superfamily. mdpi.comnih.gov

Guanine deaminase plays a critical role in purine metabolism by converting guanine into xanthine. nih.govrsc.org This prevents the accumulation of guanine and provides xanthine, which can be further metabolized. nih.govontosight.ai The enzyme utilizes a divalent metal ion, typically zinc, to activate a water molecule for the nucleophilic attack on guanine. nih.gov

Inhibition of guanine deaminase prevents the conversion of guanine to xanthine, leading to an accumulation of guanine and a decrease in xanthine levels. ontosight.aiontosight.ai Studies have identified various compounds, including 9-phenylguanine (B81643) derivatives, that act as inhibitors of guanine deaminase. acs.org For example, 9-(p-ethoxyphenyl)guanine was found to be a significantly more effective inhibitor of guanine deaminase than the natural substrate, guanine. acs.org The inhibition of guanine deaminase has been explored for its potential therapeutic applications. ontosight.aiontosight.ai

Influence on Cellular Biochemical Processes in Research Models

Modulation of Cyclic AMP Levels via Phosphodiesterase Inhibition (in vitro studies)

Xanthine and its derivatives, including xanthine sodium salt, are known to influence intracellular levels of cyclic adenosine monophosphate (cAMP) by acting as inhibitors of phosphodiesterases (PDEs). researchgate.netopentextbc.capressbooks.pub PDEs are a superfamily of enzymes that inactivate the second messenger cAMP by hydrolyzing it to adenosine 5'-monophosphate. pharmacologyeducation.org By inhibiting these enzymes, xanthines lead to an accumulation of intracellular cAMP. patsnap.comkarger.com

In various in vitro research models, this elevation of cAMP has been shown to mediate a range of cellular responses. For instance, in smooth muscle cells, increased cAMP levels lead to muscle relaxation. opentextbc.capressbooks.pubpatsnap.com This mechanism is the basis for the bronchodilator effects of xanthine derivatives like theophylline (B1681296). opentextbc.capressbooks.pub

Studies on bone marrow-derived macrophages have demonstrated that xanthine phosphodiesterase inhibitors cause a dose-dependent increase in intracellular cAMP concentrations, which is associated with an inhibition of cell colony formation. nih.govoup.com The potency of different xanthine derivatives in inhibiting cell growth (caffeine < theophylline < isobutylmethylxanthine) directly correlates with their ability to inhibit cAMP phosphodiesterase. nih.govoup.com Similarly, in cultured rat retinoblastoma-like tumor cells, phosphodiesterase inhibitors like theophylline and 1-methyl-3-isobutyl xanthine led to decreased DNA and RNA synthesis and reduced cell proliferation, effects that are attributed to increased cAMP levels. arvojournals.org

Table 1: Effect of Xanthine Derivatives on Cellular Processes via PDE Inhibition

| Xanthine Derivative | Cell/Tissue Model | Observed Effect | Reference(s) |

|---|---|---|---|

| Theophylline | Bronchial Smooth Muscle | Relaxation, Bronchodilation | opentextbc.ca, pressbooks.pub |

| Caffeine, Theophylline, Isobutylmethylxanthine | Bone Marrow-Derived Macrophages | Inhibition of colony formation | nih.gov, oup.com |

| Theophylline, 1-Methyl-3-isobutyl xanthine | Rat Retinoblastoma-like Tumor Cells | Decreased DNA/RNA synthesis, Reduced proliferation | arvojournals.org |

| Proxyphylline | Bronchial Smooth Muscle | Relaxation, Bronchodilation | patsnap.com |

Role in Adenosine Receptor Antagonism Studies (for derivatives in research)

Xanthine derivatives are widely recognized as antagonists of adenosine receptors. windows.netnih.gov Adenosine receptors are a class of G protein-coupled receptors that are subdivided into four subtypes: A1, A2A, A2B, and A3. windows.net Xanthines like theophylline and caffeine are non-selective antagonists, meaning they block multiple adenosine receptor subtypes with micromolar affinities. nih.govnih.gov

The antagonism of adenosine receptors is another key mechanism, alongside PDE inhibition, through which xanthines exert their pharmacological effects. windows.net In fact, many xanthine derivatives are more potent as adenosine antagonists than as phosphodiesterase inhibitors. windows.net

Research has focused extensively on developing xanthine derivatives with high affinity and selectivity for specific adenosine receptor subtypes. nih.govresearchgate.net This is because the different receptor subtypes mediate distinct physiological and pathological processes, and selective antagonists could offer more targeted therapeutic interventions. For example, A2A receptor antagonists are being investigated for their potential in treating Parkinson's disease, while A2B receptor antagonists are being explored for conditions like asthma. researchgate.nettandfonline.comnih.gov

Structure-activity relationship (SAR) studies have been crucial in this endeavor. These studies have systematically modified the xanthine scaffold at various positions (N1, N3, N7, and C8) to understand how these changes affect affinity and selectivity for the different adenosine receptor subtypes. researchgate.netnih.govsemanticscholar.org

Key Findings from SAR Studies:

8-Position Substitution: Introducing a phenyl group at the C8 position significantly increases the antagonist potency at both A1 and A2 receptors. nih.gov Further modifications of this phenyl ring can fine-tune selectivity. nih.gov For instance, 1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine (B1212481) (PACPX) is a highly potent and selective A1 antagonist. nih.gov

N1 and N3-Position Substitution: Alkyl substitutions at the N1 and N3 positions also influence potency. For example, changing the methyl groups in theophylline to propyl groups increases affinity at the A1 receptor. nih.gov

A2A Selectivity: To achieve A2A selectivity, researchers have explored derivatives like (E)-8-styrylxanthines. researchgate.net The compound (E)-1,3-diethyl-7-methyl-8-[(3-trifluoromethyl)styryl]xanthine has shown high affinity for the A2A receptor. researchgate.net

A2B Selectivity: For A2B receptor antagonism, substitutions at the 1-, 3-, 7-, and 8-positions have been investigated. nih.gov It was found that larger alkyl groups at the 1-position compared to the 3-position favored affinity for the human A2B receptor. nih.gov

These research efforts have led to the development of highly potent and selective antagonists for each of the four adenosine receptor subtypes, many of which are based on the xanthine structure. nih.gov

Table 2: Examples of Xanthine Derivatives as Adenosine Receptor Antagonists

| Xanthine Derivative | Target Receptor(s) | Key Structural Feature | Reference(s) |

|---|---|---|---|

| Theophylline, Caffeine | A1/A2 (Non-selective) | 1,3-dimethylxanthine, 1,3,7-trimethylxanthine | nih.gov |

| 1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine (PACPX) | A1 (Selective) | 8-phenyl substitution | nih.gov |

| (E)-1,3-diethyl-7-methyl-8-[(3-trifluoromethyl)styryl]xanthine | A2A (Selective) | 8-styryl substitution | researchgate.net |

| 1-Allyl-3-methyl-8-phenylxanthine | A2B (Selective) | 1-allyl, 3-methyl, 8-phenyl substitution | nih.gov |

Advanced Methodologies for Analysis and Detection of Xanthine Sodium Salt

Spectroscopic Techniques for Xanthine (B1682287) Analysis

Spectroscopic methods are instrumental in both the quantification and structural characterization of xanthine sodium salt. These techniques rely on the interaction of the molecule with electromagnetic radiation.

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry is a widely utilized technique for the quantitative analysis of xanthine derivatives due to its simplicity, speed, and cost-effectiveness. tandfonline.comirjmets.com The method is based on the principle that xanthine absorbs light in the ultraviolet range, and the amount of light absorbed is directly proportional to its concentration in a solution, as described by the Beer-Lambert Law. irjmets.com

For quantification, a solution of xanthine sodium salt is prepared in a suitable solvent, such as methanol (B129727) or a phosphate (B84403) buffer, and its absorbance is measured at its wavelength of maximum absorption (λmax). wisdomlib.orgcellulosechemtechnol.ro The λmax for xanthine and its derivatives typically falls between 200 and 400 nm. tandfonline.comirjmets.com For instance, one study determined the λmax for a xanthine derivative, febuxostat (B1672324), to be 312 nm in phosphate buffer (pH 6.8). innovareacademics.in Another method for topiroxostat (B1683209), a xanthine oxidase inhibitor, identified a λmax of 320.0 nm. researchgate.net

Method validation is a critical step to ensure the reliability of the results, adhering to guidelines from the International Conference on Harmonisation (ICH). irjmets.cominnovareacademics.in Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). irjmets.com

Linearity: This parameter confirms a direct relationship between concentration and absorbance over a specific range. For example, a validated method for febuxostat demonstrated linearity in the concentration range of 1–10 μg/ml with a high correlation coefficient (R² = 0.999). innovareacademics.in

Precision: Assessed through intra-day and inter-day studies, precision measures the method's reproducibility, with low relative standard deviation (RSD) values indicating high precision. wisdomlib.org

Accuracy: Often determined through recovery studies, accuracy reflects how close the measured value is to the true value. wisdomlib.org Recovery values are typically expected to be within an acceptable range, for instance, a study on topiroxostat reported a recovery of 99.63%. researchgate.net

LOD and LOQ: These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For febuxostat, the LOD and LOQ were found to be 0.118 μg/ml and 0.595 μg/ml, respectively. innovareacademics.in For topiroxostat, the LOD and LOQ were 3µg/ml and 9.27µg/ml. researchgate.net

Table 1: UV-Visible Spectrophotometry Validation Parameters for Xanthine Derivatives

| Parameter | Febuxostat innovareacademics.in | Topiroxostat researchgate.net |

|---|---|---|

| λmax | 312 nm | 320.0 nm |

| Linearity Range | 1-10 µg/mL | - |

| Correlation Coefficient (R²) | 0.999 | 0.9995 |

| LOD | 0.118 µg/mL | 3 µg/mL |

| LOQ | 0.595 µg/mL | 9.27 µg/mL |

| Accuracy (% Recovery) | 100.157 ± 0.332% | 99.63% |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of xanthine and its derivatives. nih.govresearchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are routinely used to assign proton and carbon resonances. nih.govresearchgate.net For more complex structures, advanced 2D NMR techniques like COSY, HSQC, and HMBC are essential for unambiguous assignments. researchgate.net

A significant application of NMR in xanthine analysis is the study of tautomerism. Xanthine can exist in different tautomeric forms, which are isomers that differ in the position of a proton. In aqueous solutions, xanthine is primarily present as the N(7)-H tautomer. researchgate.net NMR chemical shifts of the protons, particularly the one at the 8-position, are sensitive to the tautomeric state. researchgate.net For instance, the chemical shifts of the 8-protons in xanthines with an unsubstituted imidazole (B134444) ring are very similar to those in 7-methylxanthines, suggesting the predominance of the N(7)-H tautomer in the former. researchgate.net

Dynamic NMR experiments, where spectra are recorded at various temperatures, can also be employed to study the equilibrium between different tautomers or conformers. mdpi.com However, in some cases, the ratio of isomers may not change with temperature, suggesting other structural phenomena might be at play. mdpi.com Computational methods, such as Density Functional Theory (DFT), are often combined with experimental NMR data to predict chemical shifts and better understand the tautomeric equilibria of xanthine in solution. iaea.orgpageplace.de

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating xanthine sodium salt from complex mixtures and for its precise quantification. These methods are widely applied in pharmaceutical and biofluid analysis. tandfonline.comscilit.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of xanthine derivatives, offering high sensitivity, specificity, and precision. tandfonline.comscilit.com It is particularly effective for quantifying these compounds in various matrices, including pharmaceutical formulations and biological fluids. nih.gov

A typical HPLC system for xanthine analysis consists of a stationary phase, a mobile phase, a pump, an injector, and a detector (most commonly a UV detector).

Stationary Phase: The most frequently used columns are reversed-phase columns, such as C18 (octadecylsilyl), which separate compounds based on their hydrophobicity. cellulosechemtechnol.ro

Mobile Phase: The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like methanol or acetonitrile. cellulosechemtechnol.ronih.gov The composition of the mobile phase can be adjusted to optimize the separation of the target analytes. For example, one method for analyzing uric acid, xanthine, and hypoxanthine (B114508) used a 100% aqueous phosphate buffer as the mobile phase. nih.gov Another method for new xanthine derivatives utilized a mixture of 0.025 M disodium (B8443419) phosphate solution, acetonitrile, and methanol (65:15:20 v/v). cellulosechemtechnol.ro

Detection: Detection is commonly performed using a UV detector set at the λmax of the xanthine derivative, often around 254 nm or 278 nm. researchgate.net

HPLC methods are validated for linearity, accuracy, precision, LOD, and LOQ to ensure their reliability for quantitative analysis. nih.gov For instance, an HPLC method for theophylline (B1681296), a methylxanthine, demonstrated linearity between 0.2 and 150 µg/mL with LODs ranging from 0.1 to 2.86 µg/mL. tandfonline.com

Table 2: Representative HPLC Conditions for Xanthine Derivative Analysis

| Analyte(s) | Column | Mobile Phase | Detection Wavelength | Reference |

|---|---|---|---|---|

| Uric Acid, Xanthine, Hypoxanthine | - | 100% aqueous phosphate buffer | - | nih.gov |

| New Xanthine Derivatives | C18 (octadecylsilyl) | 0.025 M disodium phosphate (pH 7.2) : Acetonitrile : Methanol (65:15:20 v/v) | 190-360 nm | cellulosechemtechnol.ro |

| Theophylline | C18 | Methanol & Acetonitrile (90:10 v/v) | 263 nm | researchgate.net |

| Bamifylline (B195402) hydrochloride | C18 | Methanol and 0.05 M Ammonium (B1175870) Acetate (67:33 v/v) | 277 nm | researchgate.net |

High-Performance Thin-Layer Chromatography (HPTLC) Methodologies

High-Performance Thin-Layer Chromatography (HPTLC) serves as a valuable alternative to HPLC, offering advantages such as cost-effectiveness, simplicity, and the ability to analyze multiple samples simultaneously. tandfonline.comijcrt.org HPTLC uses small plates coated with a stationary phase, typically silica (B1680970) gel 60 F254. ijcrt.org

In HPTLC analysis of xanthines, the sample is applied to the plate as a small spot or band. The plate is then placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases.

Stationary Phase: HPTLC plates are usually made of glass or aluminum and coated with a layer of adsorbent like silica gel. ijcrt.org

Mobile Phase: The choice of mobile phase is crucial for achieving good separation. A common mobile phase for separating flavonoids, which can be analyzed alongside xanthines, consists of ethyl acetate, methanol, formic acid, and water in a specific ratio (e.g., 20:5:2:3, v/v/v). researchgate.net

Detection: After development, the separated spots are visualized, often under UV light (e.g., at 254 nm). researchgate.net Quantification is performed using a densitometer, which measures the absorbance or fluorescence of the spots. ijcrt.org

HPTLC methods can be combined with biochemical assays in an approach known as Effect-Directed Analysis (EDA) to identify compounds with specific biological activities, such as xanthine oxidase inhibition. mdpi.com

Capillary Column Gas Chromatography (GC) Approaches

Gas Chromatography (GC) is a powerful separation technique used for analyzing volatile compounds. nih.gov Since xanthine and its derivatives are generally non-volatile, a derivatization step is required before GC analysis to convert them into more volatile and thermally stable forms. semanticscholar.orgresearchgate.net

Derivatization: This is a critical pre-analysis step. Common derivatizing agents include silylating agents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) or chloroformates such as ethyl chloroformate and isobutyl chloroformate. semanticscholar.orgnih.govd-nb.info These reagents react with the active hydrogens in the xanthine molecule, increasing its volatility.

Separation: The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. nih.govsemanticscholar.org The separation is achieved based on the different boiling points and interactions of the derivatives with the stationary phase coated on the inside of the column. nih.gov A common column choice is a non-polar HP-5 column. semanticscholar.orgresearchgate.net

Detection: As the separated components exit the column, they are detected by a suitable detector, often a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS). nih.govnih.govd-nb.info GC-MS is particularly useful as it provides a molecular fingerprint of each compound, aiding in its identification. nih.gov

GC methods have been successfully applied to quantify methylated purine (B94841) bases, including xanthines, in biological samples like urine. nih.gov The method's validation includes assessing linearity, repeatability, and limits of detection, which for one method were found to be in the range of 0.1-0.17 µmol/L for various purines and pyrimidines. semanticscholar.org

Mass Spectrometry-Based Characterization and Detection

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful tool for the definitive identification and quantification of xanthine. This combination leverages the separation capabilities of LC with the high sensitivity and specificity of MS detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the bioanalytical profiling of xanthine and its related metabolites, such as hypoxanthine and uric acid. fishersci.pt This method is adept at separating complex mixtures from biological matrices—like blood, urine, and tissue extracts—and providing detailed quantitative and qualitative information. uni.lu

In a typical LC-MS workflow, the sample is first subjected to chromatographic separation, often using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column. nih.gov This step separates xanthine from other endogenous compounds that could interfere with detection. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are measured. This allows for the unambiguous identification of xanthine and its metabolites, even at very low concentrations. The technique's ability to profile multiple related compounds in a single run makes it invaluable for studying purine metabolism pathways. uni.lu

For enhanced speed and resolution, Ultrahigh-Performance Liquid Chromatography (UHPLC) is often employed. uni.lu When coupled with a Triple Quadrupole Mass Spectrometer (TQ-MS), it provides a highly sensitive and selective platform for targeted analysis. uni.lufishersci.fi The UHPLC-TQ-MS methodology, operating in multiple-reaction monitoring (MRM) mode, is particularly effective for the simultaneous screening of multiple analytes. nih.govfishersci.fi

A notable application is the simultaneous screening of xanthine oxidase (XO) inhibitors and superoxide (B77818) anion scavengers. nih.gov In such assays, the system quantifies the enzymatic product, uric acid, with high accuracy and speed. nih.gov This approach overcomes the limitations and potential false positives of traditional spectroscopic methods. nih.gov The robustness and precision of UHPLC-TQ-MS allow for its application in diverse areas, including the analysis of herbal extracts and the quality assessment of medicinal plants by measuring nucleobases and their derivatives. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Bioanalytical Profiling

Electrochemical Biosensors for Xanthine Detection

Electrochemical biosensors represent a rapidly advancing frontier for xanthine detection, offering portability, rapid response, and high sensitivity. americanelements.comnih.gov These devices typically utilize the enzyme xanthine oxidase (XOD), which catalyzes the oxidation of xanthine to uric acid, generating an electrochemical signal that can be measured. americanelements.comuliege.be

Amperometric biosensors function by measuring the current produced from the oxidation or reduction of an electroactive species generated by the enzymatic reaction. nih.gov The design of a first-generation amperometric biosensor involves immobilizing xanthine oxidase onto an electrode surface. fishersci.pt The enzyme reacts with xanthine and oxygen to produce uric acid and hydrogen peroxide (H₂O₂). The H₂O₂ is then oxidized at the electrode, producing a measurable current directly proportional to the xanthine concentration. fishersci.pt

Optimization of these biosensors is crucial for performance and involves several key parameters:

Applied Potential : The potential applied to the working electrode is optimized to maximize the current response from the analyte's oxidation while minimizing interference. For one sensor, a potential of 0.70 V was found to be optimal. nih.gov Another design allowed for xanthine determination at a lower potential of -0.20 V to reduce interference from substances like ascorbic and uric acid. khck.hk

pH : The pH of the medium affects enzyme activity and the electrochemical reaction. A pH of 6.0 was identified as optimal for a biosensor using Fe₃O₄ nanoparticles. khck.hk

Enzyme and Nanoparticle Loading : The concentration of immobilized enzyme and the amount of nanomaterials used in the electrode fabrication are fine-tuned to achieve the best sensitivity and linear range. khck.hk

To enhance the performance of electrochemical biosensors, various nanomaterials are integrated into the electrode design. These nanocomposites improve conductivity, increase the surface area for enzyme immobilization, and facilitate electron transfer, leading to superior sensitivity and stability.

Chitosan-Polypyrrole-Gold Nanoparticles (Chi-PPy-AuNPs) : This hybrid bio-nanocomposite platform provides an excellent matrix for enzyme immobilization and enhances electron transfer. nih.govciteab.com A biosensor built on a glassy carbon electrode modified with this composite demonstrated a wide linear range (1–200 μM) and a low detection limit (0.25 μM). citeab.comsigmaaldrich.com The inclusion of gold nanoparticles, in particular, has been shown to improve sensitivity, linear range, and response time. easychem.org

MoS₂/MoO₃ Nanohybrids : A novel sensor based on a molybdenum disulfide-molybdenum trioxide (MoS₂/MoO₃) nanohybrid has been developed for xanthine detection. americanelements.comuliege.be This platform leverages the unique properties of 2D materials, where MoS₂ provides a high surface-to-volume ratio and biocompatibility, while MoO₃ acts as an efficient electron transfer mediator. americanelements.comnih.govuliege.benih.gov The resulting enzymatic biosensor showed remarkable stability, a very low detection limit of 64 nM, and a shelf life of over five weeks. americanelements.comuliege.benih.gov

PEDOT:PSS-AuNPs : A nanocomposite consisting of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) and functionalized gold nanoparticles (AuNPs) offers a highly selective and sensitive platform. nih.govdoria.finih.gov This sensor can effectively quantify xanthine even in the presence of significant interferents like hypoxanthine and uric acid. nih.govdoria.fiuni.lu The modification enhances the electrode's conductivity and electrocatalytic behavior, with a reported detection limit as low as 3.0 x 10⁻⁸ M. nih.govdoria.finih.gov

Table 1: Performance Comparison of Nanocomposite-Based Xanthine Biosensors

| Nanocomposite Platform | Linear Range | Limit of Detection (LOD) | Response Time | Key Advantages | Reference |

|---|---|---|---|---|---|

| Chitosan-Polypyrrole-AuNPs | 1–200 μM | 0.25 μM | ~8 seconds | Good enzyme affinity, enhanced electron transfer. | nih.govciteab.comsigmaaldrich.com |

| MoS₂/MoO₃ Nanohybrid | Not specified | 64 nM | Not specified | High stability, long shelf-life, high surface-to-volume ratio. | americanelements.comuliege.benih.gov |

| PEDOT:PSS-AuNPs | 5.0 × 10⁻⁸ to 1.0 × 10⁻⁵ M | 3.0 × 10⁻⁸ M | ~20 seconds | High selectivity against interferents (UA, HXA), good conductivity. | nih.govdoria.finih.govfishersci.no |

The advanced analytical methods for xanthine detection have significant practical applications in monitoring biochemical processes.

Enzyme Activity : The core principle of enzymatic biosensors is the measurement of xanthine oxidase activity. This can be extended to screen for compounds that inhibit or enhance this activity. nih.gov For instance, the UHPLC-TQ-MS method is used to screen for xanthine oxidase inhibitors, which are relevant in the treatment of conditions like gout. nih.gov

Food Quality Assessment : Xanthine is a key biomarker for monitoring the freshness of meat and fish. citeab.com During spoilage, purine compounds in animal tissues degrade, leading to an accumulation of xanthine. nih.gov Electrochemical biosensors offer a rapid and reliable means to measure xanthine levels, thereby assessing the degree of spoilage. fishersci.ptuni.lu For example, sensors have been successfully used to measure rising xanthine concentrations in fish, beef, and chicken samples over time, providing a clear indicator of freshness. fishersci.ptciteab.comeasychem.org

Nanocomposite-Based Electrochemical Platforms (e.g., chitosan-polypyrrole-gold nanoparticles, MoS2/MoO3 nanohybrids, PEDOT:PSS-AuNPs)

Solid-State Structural Determination Techniques

Advanced methodologies are crucial for elucidating the solid-state characteristics of xanthine and its salts, providing fundamental insights into their molecular arrangement and crystalline architecture.

X-ray Diffraction for Crystal and Molecular Structure Determination

X-ray diffraction (XRD), particularly single-crystal X-ray crystallography, stands as a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While obtaining a pure, single crystal of xanthine suitable for single-crystal XRD has been historically challenging, the structures of its derivatives and salts have been successfully elucidated using this method. acs.orgnih.gov For instance, the crystal structure of xanthine complexed within a riboswitch was determined at a 2.7 Å resolution, revealing the specific interactions between the ligand and its RNA target. nih.gov

The crystal structure of the tetrahydrate of xanthine sodium salt has been successfully determined, providing key information on its molecular geometry and packing in the solid state. acs.orgcardiff.ac.uk Similarly, X-ray diffraction has been instrumental in characterizing various N-heterocyclic carbene (NHC) complexes derived from xanthine, confirming their molecular structures and bonding patterns. mdpi.comresearchgate.net These studies underscore the power of X-ray diffraction to provide unambiguous structural data, which is foundational for understanding the compound's properties and interactions.

3D Electron Diffraction and Powder X-ray Diffraction Integration for Solid-State Characterization

For a long time, the crystal structure of pure xanthine remained unsolved due to significant experimental challenges. acs.orgnih.govacs.org The compound has very low solubility in common solvents, making it difficult to grow single crystals of sufficient size for conventional single-crystal X-ray diffraction (SCXRD). acs.org Furthermore, powder X-ray diffraction (PXRD) studies were hampered by severe preferred orientation of the microcrystals, which complicates data analysis and structure determination. acs.orgnih.govacs.org

The breakthrough in determining xanthine's crystal structure came from the application of three-dimensional electron diffraction (3D-ED). acs.orgnih.govacs.org This technique is uniquely suited for analyzing submicrometer-sized crystals, thus circumventing the need for large single crystals. nih.govacs.orgchemrxiv.org By collecting electron diffraction data from a single nanocrystal tilted at various angles, a three-dimensional reconstruction of the reciprocal space can be generated, allowing for the determination of the unit cell and space group. oup.com

The structure model obtained from 3D-ED was then used in conjunction with PXRD data for refinement. acs.orgacs.org While PXRD alone was insufficient for structure solution due to preferred orientation, it was valuable for verifying that the nanocrystals studied by 3D-ED were representative of the bulk material. acs.orgchemrxiv.org The integration of 3D-ED data with periodic Density Functional Theory with dispersion correction (DFT-D) calculations and PXRD analysis ultimately led to the successful elucidation of xanthine's crystal structure. acs.orgcardiff.ac.uk This combined approach revealed a layered structure composed of planar, hydrogen-bonded sheets, similar to other purines like guanine (B1146940) and hypoxanthine. acs.orgcardiff.ac.uk The quality of the 3D-ED data was high enough to even determine the positions of hydrogen atoms, confirming the presence of the N7H tautomer. nih.govacs.org

Colorimetric Detection Methods for Xanthine

Colorimetric detection methods offer a simple, cost-effective, and often rapid way to quantify xanthine in various samples. These methods typically rely on an enzymatic reaction that produces a colored product, the intensity of which is proportional to the xanthine concentration.

A common principle involves the enzyme xanthine oxidase (XAO), which catalyzes the oxidation of xanthine to uric acid, concurrently producing hydrogen peroxide (H₂O₂). rsc.orgcaymanchem.comaatbio.com The H₂O₂ is then used in a subsequent reaction to oxidize a chromogenic substrate, leading to a measurable color change. rsc.orgfrontiersin.org

Several systems have been developed based on this principle:

Peroxidase Mimics: One method employs tungsten diselenide (WSe₂) nanosheets which possess peroxidase-like activity. rsc.org In the presence of H₂O₂ generated by XAO, these nanosheets catalyze the oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB), producing a blue-colored product (oxTMB). rsc.org This system has a linear detection range of 0.01–0.5 mM. rsc.org

Nanoparticle-Based Assays: Silver nanoplates (AgP) have been used for the colorimetric determination of xanthine. mdpi.com The mechanism involves the etching and aggregation of the AgP particles in the presence of xanthine, resulting in a distinct color change from blue to grey. mdpi.com This method offers high sensitivity, with a detection limit of 0.011 μM. mdpi.com

Commercial Assay Kits: Several kits are available that provide a streamlined process for xanthine detection. One such kit uses a developer enzyme and a probe (MaxiProbe) that reacts with H₂O₂ to form a chromogenic compound measurable at 570 nm. caymanchem.com Another kit utilizes Amplite® Red, a substrate that reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to generate a product with an absorbance maximum at approximately 576 nm. aatbio.com

One-Step Detection: A simplified method utilizes a xanthine oxidase grade I ammonium sulfate (B86663) suspension (XOD-ASS) that exhibits intrinsic peroxidase activity. frontiersin.org This dual-function catalyst can both oxidize xanthine to produce H₂O₂ and catalyze the oxidation of a chromogenic substrate like TMB, enabling a one-step detection process. frontiersin.org This method has a linear range of 20–100 μM for the related purine, hypoxanthine. frontiersin.org

The table below summarizes and compares various colorimetric detection methods for xanthine.

Theoretical and Computational Studies of Xanthine Sodium Salt

Quantum Chemical Calculations of Xanthine (B1682287) Tautomerism

The tautomeric forms of xanthine, a purine (B94841) base, have been the subject of extensive theoretical investigation to understand their relative stabilities and the factors governing their equilibrium. These studies employ sophisticated computational methods to provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Applications in Tautomer Stability and Energy

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the tautomerism of xanthine. Calculations using the B3LYP functional with the 6-311+G(d,p) basis set have been instrumental in determining the relative stabilities of various xanthine tautomers. hakon-art.com

In the gas phase, DFT calculations predict that xanthine can exist as a mixture of two primary tautomers. The most stable is the X(1,3,7) tautomer, followed by the X(1,3,9) tautomer. hakon-art.com However, the energetic landscape changes in an aqueous environment. When the polarizable continuum model (PCM) is used to simulate the aqueous phase, four tautomers are identified as being stable: X(1,3,7), X(1,3,9), X(1,7,10), and X(1,9,10), in decreasing order of stability. hakon-art.com The Gibbs free energy calculations at the B3LYP/6-311+G(d,p) level are crucial for discussing the relative stability of the fourteen possible tautomers. hakon-art.com

The following table summarizes the relative Gibbs free energies (ΔG) of the most stable xanthine tautomers in both the gas and aqueous phases, calculated at the B3LYP/6-311+G(d,p) level of theory. The values are relative to the most stable tautomer, X(1,3,7).

Table 1: Relative Gibbs Free Energies (ΔG in kcal/mol) of Xanthine Tautomers

| Tautomer | ΔG (Gas Phase) | ΔG (Aqueous Phase) |

|---|---|---|

| X(1,3,7) | 0.00 | 0.00 |

| X(1,3,9) | 0.83 | 1.15 |

| X(1,7,10) | 4.15 | 2.58 |

| X(1,9,10) | 5.37 | 3.19 |

Data sourced from a study utilizing B3LYP/6-311+G(d,p) calculations. hakon-art.com

Semi-Empirical Quantum-Chemical Methods for Tautomeric Equilibria (e.g., AM1, PM3)

Semi-empirical quantum-chemical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), have also been widely used to study the tautomeric equilibria of xanthine and its derivatives. scribd.compsu.edu These methods, while less computationally intensive than DFT, can provide valuable insights into the thermodynamic properties of tautomers. numberanalytics.com

Studies using AM1 and PM3 have investigated the heats of formation, entropies, Gibbs free energies, and tautomeric equilibrium constants for the possible tautomers of xanthine. scribd.compsu.edu These calculations have shown that the two diketo tautomers, X(1,3,7) and X(1,3,9), are the most predominant species at room temperature in both the gas and aqueous phases. scribd.com Specifically, the dioxo-7H tautomer, X(1,3,7), is identified as the more stable of the two. scribd.com It has been noted that the entropy effect on the Gibbs free energy of xanthine is minimal, with the enthalpic term being the dominant factor in determining the equilibrium constant. scribd.comaip.org Similar findings have been reported for the related compound 6-thioxanthine, where the two oxothione tautomers, TX(1,3,7) and TX(1,3,9), are the major species in both phases. aip.org

Analysis of Tautomeric Equilibrium Constants in Gas and Aqueous Phases

The tautomeric equilibrium constant (KT) provides a quantitative measure of the relative concentrations of tautomers at equilibrium. Theoretical calculations are essential for determining these constants, particularly for systems where experimental measurement is challenging. The equilibrium constant is derived from the difference in Gibbs free energy (ΔG) between the tautomers. hakon-art.com

DFT calculations at the B3LYP/6–311+G(d,p) level have been used to calculate the KT values for various equilibria between xanthine tautomers in both the gas and aqueous phases. hakon-art.com The results indicate that the equilibrium can be significantly influenced by the surrounding medium. For example, the equilibrium between the X(1,3,7) and X(1,3,9) tautomers is present in both phases, while other equilibria involving tautomers like X(1,7,10) and X(1,9,10) become more significant in the aqueous phase due to solvation effects. hakon-art.com

Table 2: Tautomeric Equilibrium Constants (KT) for Xanthine at 298.15 K

| Equilibrium | KT (Gas Phase) | KT (Aqueous Phase) |

|---|---|---|

| X(1,3,7) ⇌ X(1,3,9) | 0.25 | 0.14 |

| X(1,3,7) ⇌ X(1,7,10) | 6.9 x 10⁻⁴ | 0.01 |

| X(1,3,9) ⇌ X(1,9,10) | 6.9 x 10⁻⁴ | 0.01 |

Values calculated using the B3LYP/6–311+G(d,p) method. hakon-art.com

Acidity and Ionization Properties of Xanthine in Theoretical Frameworks

Theoretical methods are also employed to understand the acidity and ionization behavior of xanthine, providing detailed information about which protons are most likely to be lost and how this process affects the molecule's properties.

Theoretical Evaluation of Protonation/Deprotonation Sites and Dissociation Constants

Computational studies can predict the most likely sites for protonation and deprotonation and estimate the dissociation constants (pKa) of acidic protons. For xanthine, DFT calculations have been used to evaluate the acidity of the different proton sites. researchgate.net

In a study of the most stable tautomer, 6TX(1,3,7) of 6-thioxanthine, a related compound, the acidity of the nitrogen sites was found to increase in the order 1 < 3 < 7 in the gas phase. However, in the aqueous phase, this order changes to 1 < 7 < 3, highlighting the significant role of the solvent in modulating acidity. researchgate.net Similar theoretical approaches can be applied to xanthine to understand its deprotonation behavior, which is crucial for the formation of the xanthine sodium salt. For instance, in the formation of the sodium salt of xanthine, a proton is lost from one of the nitrogen atoms, and the resulting anion is stabilized by the sodium cation. researchgate.net

Computational Studies on Spectral Shifts and Ionization Sequence

Computational methods, particularly time-dependent density functional theory (TD-DFT), are valuable for studying how the electronic absorption and emission spectra of molecules like xanthine change upon ionization. nih.gov These spectral shifts provide experimental handles to probe the ionization process.

Theoretical studies on 8-aza analogues of xanthine have shown that the absorption and emission spectra are red-shifted in an aqueous medium compared to the gas phase. nih.gov These calculated changes in transition energies are qualitatively comparable to experimental data. nih.gov By correlating the calculated spectral shifts with experimental observations, it is possible to deduce the sequence of ionization events. For xanthine, NMR spectroscopy has suggested that for its monoanion, both the N(3)H and N(7)H groups participate in ionization, indicating a tautomeric mixture of anions. researchgate.net

Molecular Modeling and Simulation of Xanthine Interactions (e.g., hydrogen bonding networks)

Theoretical and computational chemistry provides powerful tools for understanding the intricate non-covalent interactions that govern the structure and behavior of xanthine and its derivatives at a molecular level. Through methods like Density Functional Theory (DFT), molecular dynamics (MD) simulations, and quantum chemical computations, researchers can dissect the complex networks of hydrogen bonds, π-π stacking, and ion coordination that define xanthine's interactions in various environments. rsc.orgnih.gov

Detailed computational analyses have elucidated the structure of xanthine in the solid state, revealing a layered crystal structure characterized by planar, hydrogen-bonded sheets. acs.orgchemrxiv.org In these sheets, every available hydrogen-bond donor and acceptor group on the xanthine molecule participates in intermolecular hydrogen bonding. acs.org The crystal structure of pure xanthine contains a two-dimensional hydrogen-bonded network where independent molecules are linked by six hydrogen bonds in total. acs.org These can be broken down into four N-H···O interactions that connect the pyrimidinedione groups and two N-H···N interactions between the imidazole (B134444) rings. acs.org This extensive hydrogen-bonding network results in quasi-planar layers with significant stability. chemrxiv.orgacs.org

The introduction of a sodium ion, forming xanthine sodium salt, has been studied in the context of more complex biological structures, such as DNA quadruplexes. rsc.org Xanthine is capable of forming stable base tetrads, which are planar arrangements of four xanthine molecules held together by hydrogen bonds. rsc.org Computational models, including DFT-D3 calculations and Quantum Theory of Atoms in Molecules (QTAIM), have been employed to study these structures. rsc.org For the formation of xanthine sodium salt, theoretical calculations indicate that deprotonation occurs at the N(3) position of the purine ring. researchgate.net The crystal structure of xanthine sodium salt tetrahydrate (C₅H₃N₄O₂Na·4H₂O) is monoclinic, with each sodium cation being surrounded by six water molecules and each xanthine anion participating in ten hydrogen bonds, creating a tightly packed system. researchgate.net

Molecular modeling studies on xanthine-based quadruplexes show that the coordination of sodium ions (Na⁺) is crucial for the structural integrity of these assemblies. rsc.org The ion is typically located in the central channel of the stacked tetrads, interacting with the internal oxygen atoms. rsc.org This ion coordination is essential for creating planar stacks in xanthine-based DNA quadruplexes and has a character that is partially covalent, not purely electrostatic. rsc.org

Energy decomposition analysis of xanthine tetrads and their stacked structures reveals the contributions of different non-covalent forces. rsc.org While hydrogen bonding is the most significant contributor to the internal stability of related guanine-based quadruplexes (around 50%), xanthine models are distinguished by more favorable and cooperative π–π stacking interactions. rsc.org However, the hydrogen-bonding network in xanthine quartets displays minimal cooperativity when compared to guanine (B1146940) tetrads. rsc.org A comparison of interaction energies calculated through quantum chemical methods highlights these differences. rsc.org

This table presents the calculated interaction energies for guanine and xanthine dimers and tetrads, showing the relative stability of these hydrogen-bonded structures. Data sourced from quantum chemical computations. rsc.org

Furthermore, computational studies combining scanning tunneling microscopy (STM) and DFT have shown that xanthine molecules can self-assemble on inorganic surfaces like gold (Au(111)). nih.gov On these surfaces, xanthine forms extended, homochiral networks stabilized by intermolecular double hydrogen bonds, demonstrating its capacity for creating highly organized supramolecular structures. nih.gov These findings underscore how computational modeling is essential for interpreting experimental data and providing a detailed picture of the hydrogen bonding and other non-covalent forces that dictate the assembly of xanthine and its salts.

Mentioned Compounds and PubChem CIDs

Synthesis and Derivatization Approaches in Academic Research

General Synthetic Methodologies for Xanthine (B1682287) Sodium Salt

The synthesis of xanthine and its derivatives is a cornerstone of medicinal chemistry research, with several established methods. nih.govresearchgate.net The most classic and widely utilized approach is the Traube purine (B94841) synthesis. nih.govuniroma1.it This method generally involves the cyclization of a substituted 5,6-diaminouracil (B14702). nih.gov

The general Traube pathway can be summarized as follows:

Formation of 6-Aminouracil (B15529): The synthesis often begins with the condensation of urea (B33335) or a substituted urea with cyanoacetic acid, typically in the presence of acetic anhydride, to form a cyanoacetyl urea intermediate. biointerfaceresearch.com Subsequent treatment with an alkali induces ring closure to yield a 6-aminouracil derivative. biointerfaceresearch.com

Nitrosation: The 6-aminouracil is then subjected to nitrosation at the C5 position, commonly using sodium nitrite (B80452) in an acidic medium like acetic acid. nih.gov This produces a 6-amino-5-nitrosouracil.

Reduction: The nitroso group is reduced to an amino group, forming a 5,6-diaminouracil. This reduction is often achieved using a reducing agent such as sodium dithionite (B78146) (sodium hydrosulfite). nih.govjst.go.jp

Cyclization: The final step involves the cyclization of the 5,6-diaminouracil to form the imidazole (B134444) ring of the xanthine scaffold. This can be accomplished by reacting the diamino intermediate with formic acid, triethyl orthoformate, or a carboxylic acid followed by cyclization with sodium hydroxide (B78521). nih.govbiointerfaceresearch.com

The formation of Xanthine sodium salt specifically occurs through the deprotonation of the xanthine molecule. The crystal structure analysis of xanthine sodium salt tetrahydrate (C₅H₃N₄O₂Na·4H₂O) confirms that deprotonation happens at the imino N(3)H position of the pyrimidine (B1678525) ring. oup.com In a laboratory setting, this is typically achieved by reacting xanthine with a suitable sodium base. For instance, the sodium salt of theophylline (B1681296) (1,3-dimethylxanthine) is prepared in quantitative yield by reacting it with sodium methoxide (B1231860). nih.gov This indicates that treating xanthine with a strong sodium base like sodium hydroxide or sodium methoxide in a suitable solvent is a general methodology for producing xanthine sodium salt.

Research on Synthesizing Xanthine Derivatives and Analogues (e.g., N-alkylated, thio-substituted forms)

The xanthine scaffold offers multiple sites for substitution, primarily at the N1, N3, N7, and C8 positions, allowing for the synthesis of a vast library of derivatives for research purposes. uniroma1.itnih.gov

N-Alkylated Derivatives:

N-alkylation is a common modification of the xanthine core. The alkylation at the N7 position can be performed using alkyl halides (like R-Cl or R-Br) in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dimethyl sulfoxide (B87167) (DMSO). jst.go.jp Further alkylation at the N1 position can be achieved with alkyl halides and potassium carbonate in N,N-dimethylformamide (DMF). jst.go.jp Trialkyl phosphates have also been described as effective reagents for the N-alkylation of xanthine in weakly alkaline aqueous solutions. oup.com

A particularly facile method has been developed for the ethylation of the N9 position in certain 7-substituted xanthine derivatives. This reaction uses inexpensive alkylating agents like ethyl tosylate or diethyl sulfate (B86663) to produce xanthinium salts, which are precursors for N-heterocyclic carbene (NHC) complexes. researchgate.netnih.gov

Thio-substituted Forms:

Thio-substituted xanthine derivatives are another important class of analogues. The synthesis of 8-thioxanthines can be achieved from 8-bromoxanthine (B49285) precursors. For example, heating 1-benzyl-8-bromotheobromine with sodium sulfide (B99878) nonahydrate in DMF yields the corresponding 8-thiotheobromine. pharmj.org.ua Similarly, 7-aroylmethyl-3-methyl-8-thioxanthines have been synthesized by reacting 7-aroylmethyl-3-methyl-8-bromoxanthines with potassium hydrosulfide (B80085) in an autoclave.

These 8-thioxanthine intermediates can be further modified. Reactions with α-halogenketones or chloroacetamide proceed smoothly upon heating in an aqueous alcohol environment, leading to the formation of various 8-thiosubstituted derivatives. pharmj.org.ua For instance, 8-thiosubstituted-1,3,7-trimethylxanthine derivatives bearing a hydrazide-hydrazone fragment have been synthesized for biological evaluation. nih.gov

Furthermore, these thio-derivatives can serve as precursors for fused heterocyclic systems. The intramolecular cyclization of 7-aroylmethyl-3-methyl-8-thioxanthines in concentrated sulfuric acid leads to the formation of thiazolo[3,2-f]xanthine derivatives.

Table 1: Selected Synthetic Strategies for Xanthine Derivatization

| Target Derivative | Precursor | Key Reagents/Conditions | Research Focus | Reference(s) |

|---|---|---|---|---|

| N1, N7-Dialkylated Xanthine | 8-Hydroxymethylxanthine | R¹X/K₂CO₃/DMF; R⁷X/DIPEA/DMSO | DPP-4 Inhibition | jst.go.jp |

| N9-Ethylated Xanthinium Salt | 1,3,7-Trisubstituted Xanthine | Ethyl tosylate or Diethyl sulfate | N-Heterocyclic Carbene Complexes | researchgate.netnih.gov |

| 8-Thiotheobromine | 1-Benzyl-8-bromotheobromine | Sodium sulfide nonahydrate, DMF | Bioactive Derivatives | pharmj.org.ua |

| Thiazolo[3,2-f]xanthine | 7-Aroylmethyl-8-thioxanthine | Concentrated H₂SO₄ | Fused Heterocyclic Systems |

Development of Xanthine Derivatives for Specific Biochemical Research Applications

The structural versatility of the xanthine scaffold has been extensively exploited to develop derivatives for a wide range of biochemical research applications. ontosight.airesearchgate.netekb.eg

Antiproliferative Agents for Cancer Research: Researchers have synthesized novel 8-aryl substituted 1,3-diethylxanthine (B3062954) derivatives to evaluate their anti-cancer activity. dergipark.org.tr The synthesis involves reacting 5,6-diamino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione with a carboxylic acid using a dehydrating agent, followed by ring closure with aqueous sodium hydroxide. dergipark.org.tr These studies are based on observations that methylxanthines can exhibit anti-cancer properties and that substitution at positions 1, 3, and 8 can lead to more potent compounds. dergipark.org.tr

Enzyme Inhibitors for Metabolic and Neurodegenerative Disease Research:

Dipeptidyl Peptidase 4 (DPP-4) Inhibitors: A series of new xanthine derivatives with a methylene (B1212753) group inserted at the 8-position were designed and synthesized as potential DPP-4 inhibitors for diabetes research. jst.go.jp The synthesis involved a multi-step process including the formation of the xanthine ring via condensation with glycolic acid, followed by sequential alkylations and nucleophilic substitution. jst.go.jp

Monoamine Oxidase B (MAO-B) Inhibitors: To develop candidates for Parkinson's disease research, 8-thiosubstituted-1,3,7-trimethylxanthine derivatives with an aromatic hydrazide-hydrazone fragment were synthesized. nih.gov The compounds were evaluated for their neuroprotective effects and MAO-B inhibitory activity. nih.gov

Acetylcholinesterase (AChE) Inhibitors: For Alzheimer's disease research, novel methylxanthine–alkynylmethylamine derivatives were designed as AChE inhibitors. mdpi.com The synthesis utilized Suzuki and Sonogashira cross-coupling reactions on 8-halocaffeine precursors to introduce diverse substituents. mdpi.com

Receptor Ligands and Other Bioactive Agents:

Adenosine (B11128) Receptor Ligands: Many xanthine derivatives are synthesized to act as antagonists for adenosine receptors. ontosight.ai For example, 1,3,8-trisubstituted xanthines have been prepared from 5,6-diaminouracil intermediates and evaluated for their affinity at A1 and A2A adenosine receptors. nih.govbiointerfaceresearch.com

Phosphodiesterase (PDE) Inhibitors: Xanthine analogs, including those with phenylthio substitutions, have been synthesized to target PDEs in Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com The synthesis involved reacting 8-bromo-IBMX with substituted thiophenols or condensing 1-isobutyl-3-methyl-5,6-diaminouracil with various carboxylic acids. mdpi.com

Antioxidants: To explore potential applications in managing diabetes-related complications, new thiazolidine-4-one derivatives incorporating a xanthine structure have been synthesized. nih.gov The synthesis started from theophylline, which was converted to a hydrazide intermediate and then condensed with aromatic aldehydes to form hydrazones, followed by cyclization with thioglycolic acid to yield the final thiazolidine-4-one derivatives. nih.gov These compounds were then evaluated for their antioxidant activity. nih.gov

Table 2: Xanthine Derivatives in Biochemical Research

| Derivative Class | Synthetic Approach | Biochemical Target/Application | Reference(s) |

|---|---|---|---|

| 8-Aryl-1,3-diethylxanthines | Condensation of diamino-pyrimidinedione with carboxylic acids | Antiproliferative activity (Cancer research) | dergipark.org.tr |

| 8-Methylene-substituted xanthines | Multi-step synthesis from methylurea (B154334) and ethyl cyanoacetate | Dipeptidyl Peptidase 4 (DPP-4) inhibition | jst.go.jp |

| 8-Thiosubstituted-hydrazones | Modification of 8-thioxanthine precursor | Monoamine Oxidase B (MAO-B) inhibition | nih.gov |

| 8-Substituted caffeines | Suzuki and Sonogashira cross-coupling on 8-bromocaffeine | Acetylcholinesterase (AChE) inhibition | mdpi.com |

| Phenylthio-substituted IBMX analogs | Reaction of 8-bromo-IBMX with thiophenols | T. cruzi Phosphodiesterase (PDE) inhibition | mdpi.com |

Investigation of Xanthine Sodium Salt in in Vitro and Non Human Biological Systems

Substrate Utilization in In Vitro Enzymatic Assays

Xanthine (B1682287) sodium salt is a key reagent in several in vitro enzymatic assays due to its specific interaction with xanthine oxidase.

Superoxide (B77818) Dismutase (SOD) Assay Component

Xanthine sodium salt is utilized as a component of the substrate solution for xanthine oxidase in superoxide dismutase (SOD) assays. sigmaaldrich.com In this context, the oxidation of xanthine by xanthine oxidase generates superoxide radicals. nih.gov The activity of SOD is then measured by its ability to inhibit the reduction of a detector molecule, such as ferricytochrome c or a water-soluble tetrazolium salt (WST-1), by these superoxide radicals. nih.govscientificlabs.comhaihangchem.comscientificlabs.co.uk This method provides a reliable and reproducible way to determine SOD activity in various biological samples. nih.gov The reaction mixture typically includes xanthine, xanthine oxidase, and a detection reagent. nih.govtandfonline.com

Xanthine Oxidase Assay Substrate

Xanthine sodium salt serves as a direct substrate for the enzyme xanthine oxidase. sigmaaldrich.comscientificlabs.comscientificlabs.co.uk The assay measures the activity of xanthine oxidase by monitoring the conversion of xanthine to uric acid. calzyme.com This conversion can be tracked spectrophotometrically by measuring the increase in absorbance at a specific wavelength, typically around 290 nm, which corresponds to the formation of uric acid. calzyme.com This assay is fundamental in studying the enzyme's kinetics and in screening for potential inhibitors. The reaction mixture for this assay generally contains xanthine sodium salt dissolved in a buffer solution, to which the xanthine oxidase enzyme is added to initiate the reaction. calzyme.com

Cell Culture Applications and Media Supplementation Studies

Beyond enzymatic assays, xanthine sodium salt also finds applications in cell culture, particularly in the maintenance and manipulation of specific cell lines.

Biochemical Impact on Enzyme Activity and Inhibition in Research Models

A significant application of xanthine sodium salt in biochemical research is in the discovery and characterization of enzyme inhibitors, particularly for xanthine oxidase.

Screening for Xanthine Oxidase Inhibitors

Xanthine sodium salt is integral to the screening of xanthine oxidase inhibitors. semanticscholar.org In these screening assays, xanthine sodium salt acts as the substrate for xanthine oxidase, and the ability of a test compound to inhibit the production of uric acid is measured. semanticscholar.org A colorimetric method using nitroblue tetrazolium (NBT) has been developed for high-throughput screening of microbial sources for xanthine oxidase activity and its inhibitors. semanticscholar.org This method relies on the superoxide radicals produced during the oxidation of xanthine, which then react with NBT to produce a colored formazan. semanticscholar.org A reduction in color formation in the presence of a test compound indicates inhibition of xanthine oxidase. This approach facilitates the rapid screening of large libraries of compounds for potential therapeutic agents. semanticscholar.org

Evaluation of Superoxide Anion Scavenging Activity

The generation of superoxide anions can be achieved through a xanthine oxidase/hypoxanthine (B114508) system, and their presence is detectable by observing the reduction of ferricytochrome c. nih.gov The inhibitory effects on this process can be evaluated for various compounds, including superoxide dismutase (SOD) and other scavengers. nih.gov In this system, the initial rate of change in optical density, indicating the reaction rate, is effectively nullified by substances like SOD, tiron, and TEMPO, confirming the role of superoxide anions. nih.gov

Xanthine oxidase is a crucial enzyme in the measurement of superoxide dismutase (SOD) activity. mdpi.com This is accomplished by inhibiting the reduction of cytochrome c, a process driven by superoxide anions generated via the xanthine/xanthine oxidase method. mdpi.com This indirect assay is a common method for assessing the potential of various small molecules to inhibit SOD. mdpi.com

A high-throughput assay for measuring superoxide anion radical (O2•-) scavenging capacity has been developed using the xanthine oxidase/xanthine reaction system. researchgate.net This method has been used to assess the scavenging activity of antioxidant compounds against O2•−, which can be generated by either the xanthine/xanthine oxidase enzyme system or non-enzymatic reagents. researchgate.net

Non-Human Animal Model Studies in Metabolic Research

Hyperuricemia Zebrafish Models and Metabolic Effects

Xanthine sodium salt has been instrumental in the development of acute hyperuricemia models in zebrafish larvae. sinogenesci.comnih.govresearchgate.net Co-treatment with potassium oxonate (PO), a uricase inhibitor, and xanthine sodium salt (XSS) significantly elevates uric acid levels in the larvae. sinogenesci.comnih.gov This induced hyperuricemia can be alleviated by treatment with allopurinol (B61711) (APL), a known xanthine oxidase inhibitor, demonstrating the model's validity for screening compounds with uric acid-lowering activity. sinogenesci.comnih.gov

The model leverages the genetic similarities between zebrafish and humans and their suitability for high-throughput screening. sinogenesci.com Different concentrations of PO and XSS have been shown to effectively induce hyperuricemia. sinogenesci.comnih.gov For instance, combinations such as 200 μM PO with 10 μM XSS have been successfully used to create the hyperuricemic condition. sinogenesci.com This model has been used to test the efficacy of various substances, like anserine (B1665513) and natural product extracts, in reducing uric acid levels. sinogenesci.comzhunter.com

Studies have shown that this zebrafish model is a valuable tool for investigating the metabolic effects of various compounds on uric acid levels. nih.gov The model allows for the measurement of key indicators like xanthine oxidase (XOD) activity, uric acid (UA), blood urea (B33335) nitrogen (BUN), and creatinine (B1669602) (CRE) content. nih.gov

Table 1: Hyperuricemia Zebrafish Model Induction and Treatment

| Treatment Group | Key Findings | Reference |

|---|---|---|

| Model Induction | Co-treatment with potassium oxonate (PO) and xanthine sodium salt (XSS) significantly increases uric acid levels in zebrafish larvae. | sinogenesci.comnih.gov |

| Allopurinol (APL) Treatment | APL, a xanthine oxidase inhibitor, significantly reduces uric acid levels in the hyperuricemic zebrafish model. | sinogenesci.comnih.gov |

| Anserine (ASE) Treatment | Anserine demonstrates uric acid-lowering activity in the established zebrafish model. | sinogenesci.com |

| Natural Product Evaluation | The model is utilized to screen natural products for their potential to reduce uric acid levels. | zhunter.comnih.gov |

Kidney Xanthine Oxidoreductase Activity in Salt-Induced Hypertension Models (e.g., rats)

In rodent models of salt-sensitive hypertension, such as spontaneously hypertensive rats (SHR) and Dahl salt-sensitive (Dahl S) rats, high sodium intake has been linked to increased kidney xanthine oxidoreductase (XOR) activity. ahajournals.orgahajournals.orgnih.gov XOR is an enzyme that metabolizes hypoxanthine and xanthine into urate and is induced by conditions like hypoxia. ahajournals.orgahajournals.orgnih.gov

Studies have shown that in Dahl S rats, a high sodium diet leads to a dose-dependent increase in renal XOR activity, a phenomenon not observed in Dahl salt-resistant (Dahl R) rats. ahajournals.orgnih.gov Similarly, SHR on both basal and high sodium diets exhibit higher renal XOR activity compared to normotensive Wistar-Kyoto rats. ahajournals.orgahajournals.orgnih.gov Conversely, sodium restriction has been found to decrease kidney XOR activity in both Dahl S and R rats. ahajournals.orgahajournals.org While treatment with the XOR inhibitor allopurinol completely inhibits renal XOR activity in SHR, it does not alter systolic blood pressure or renal mass, suggesting that renal XOR induction may be a consequence of increased salt intake or the resulting hypertension rather than a primary cause. ahajournals.orgahajournals.org Further research is needed to fully elucidate the role of XOR in the development of hypertension. ahajournals.orgahajournals.org

Table 2: Kidney Xanthine Oxidoreductase (XOR) Activity in Salt-Induced Hypertension Rat Models

| Rat Model | Dietary Condition | Observation | Reference |

|---|---|---|---|

| Dahl Salt-Sensitive (Dahl S) | High Sodium Intake | Dose-dependent increase in renal XOR activity. | ahajournals.orgnih.gov |

| Dahl Salt-Resistant (Dahl R) | High Sodium Intake | No significant change in renal XOR activity. | ahajournals.orgnih.gov |

| Spontaneously Hypertensive (SHR) | Basal and High Sodium | Higher renal XOR activity compared to normotensive rats. | ahajournals.orgahajournals.orgnih.gov |

| Dahl S and Dahl R | Sodium Restriction | Decreased kidney XOR activity. | ahajournals.orgahajournals.org |

| Spontaneously Hypertensive (SHR) | Allopurinol Treatment | Total inhibition of renal XOR activity, but no change in blood pressure or renal mass. | ahajournals.orgahajournals.org |

In Vitro Cellular Mechanism Research

Research on Inhibition of Cancer Cell Growth (Mechanistic Studies)

Xanthine oxidase (XDH/XO), the rate-limiting enzyme in purine (B94841) degradation, has been implicated in cancer biology. nih.gov While some clinical observations suggest XDH may act as a tumor suppressor, with lower levels being associated with a worse prognosis in several cancers, the precise role of XDH/XO activity in tumor growth and survival is still under investigation. nih.gov

Some xanthine compounds, such as caffeine (B1668208), theophylline (B1681296), and dyphylline, have been shown to decrease the protein levels of ABCG2, a drug transporter associated with multidrug resistance in cancer cells. nih.gov This effect is achieved by inducing the rapid internalization and lysosome-mediated degradation of ABCG2. nih.gov

Research has explored the potential of activating XDH/XO to induce oxidative stress and apoptosis in cancer cells. nih.gov One study demonstrated that a small molecule compound, Alternol, could enhance XDH oxidative activity, leading to a significant ROS response and apoptotic cell death specifically in prostate cancer cells, but not in benign prostate epithelial cells. nih.gov This effect was abrogated by XDH-specific inhibitors like allopurinol, indicating that the pro-apoptotic effect was mediated through XDH/XO activation. nih.gov

Antiviral Mechanisms (e.g., HSV-1, HSV-2) and Inhibition of Viral DNA Polymerase

Xanthine derivatives have been investigated for their antiviral properties, particularly against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). researchgate.netnih.gov Certain xanthine-based acyclic nucleoside phosphonates have demonstrated potent antiviral activity. researchgate.netnih.gov For instance, 9-[2-(phosphonomethoxy)ethyl]xanthine (PMEX) has shown significant activity against Varicella-Zoster Virus (VZV) and Human Cytomegalovirus (HCMV). researchgate.netnih.gov The mechanism of action for some of these compounds is suggested to be the inhibition of viral DNA polymerase. researchgate.netnih.govnih.gov

A study on a series of xanthine-based acyclic nucleoside phosphonates revealed that a hexadecyloxypropyl monoester derivative of PMEX was active against both HSV-1 and HSV-2. researchgate.netnih.gov The diphosphate (B83284) form of PMEX (PMEXpp) was found to inhibit viral DNA polymerases. nih.gov The development of resistance to common antiviral drugs that target viral DNA polymerase, such as acyclovir, underscores the need for novel antiviral agents with different mechanisms of action. researchgate.net

The antiviral activity of xanthate compounds can be enhanced under physiological pH conditions when used in combination with certain ionic detergents. nih.gov This synergistic effect has been observed to inhibit the replication of various DNA and RNA viruses, including herpes simplex virus. nih.gov

Future Directions in Xanthine Sodium Salt Research

Advanced Analytical and Bioanalytical Method Development

The accurate quantification of xanthine (B1682287) derivatives in pharmaceutical formulations and biological fluids is crucial for both clinical and research purposes. tandfonline.com While traditional methods like UV-visible spectrophotometry and high-performance thin-layer chromatography (HPTLC) have been employed, the future lies in the refinement and broader application of more sophisticated techniques. tandfonline.com

High-performance liquid chromatography (HPLC) has proven to be a robust method, offering high sensitivity and precision in the analysis of xanthines. tandfonline.com Hyphenated techniques, particularly liquid chromatography-mass spectrometry (LC-MS), offer significant advantages for pharmacokinetic studies but remain underutilized in the context of many xanthine derivatives. tandfonline.comnih.gov Future efforts will likely focus on developing high-throughput and automated analytical methods. researchgate.net This will facilitate more efficient and comprehensive bioanalytical profiling of a wider range of xanthine derivatives. researchgate.net